molecular formula C10H14FNO B11926181 2-[4-(2-Fluoroethoxy)phenyl]ethylamine

2-[4-(2-Fluoroethoxy)phenyl]ethylamine

Cat. No.: B11926181
M. Wt: 183.22 g/mol
InChI Key: OQWAFNYVKXPEJK-UHFFFAOYSA-N
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Description

2-[4-(2-Fluoroethoxy)phenyl]ethylamine is an organic compound with the molecular formula C10H14FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a 2-fluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxyphenethylamine.

    Fluoroethoxylation: The hydroxyl group of 4-hydroxyphenethylamine is reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction forms the 2-fluoroethoxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluoroethoxy)phenyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamine derivatives.

Scientific Research Applications

2-[4-(2-Fluoroethoxy)phenyl]ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmission.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate neurotransmission pathways, potentially affecting mood, cognition, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which lacks the fluoroethoxy group.

    4-Fluoroamphetamine: A compound with a similar structure but different substitution pattern.

    2-Fluoroethoxyphenylacetic acid: A structurally related compound with different functional groups.

Uniqueness

2-[4-(2-Fluoroethoxy)phenyl]ethylamine is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[4-(2-fluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H14FNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-8,12H2

InChI Key

OQWAFNYVKXPEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OCCF

Origin of Product

United States

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